(2-Aminoethoxy)trimethylsilane

Übersicht

Beschreibung

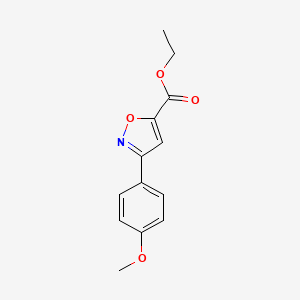

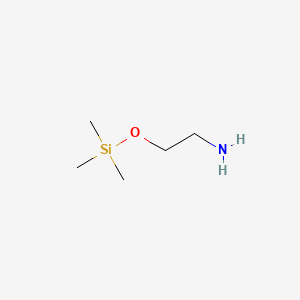

(2-Aminoethoxy)trimethylsilane is a chemical compound with the molecular formula C5H15NOSi and a molecular weight of 133.27 . It is also known by other names such as 2-TRIMETHYLSILANYLOXY-ETHYLAMINE and 2-trimethylsilyloxyethanamine .

Molecular Structure Analysis

The molecular structure of this compound consists of 22 bonds in total, including 7 non-H bonds, 3 rotatable bonds, and 1 primary amine (aliphatic) . The IUPAC name for this compound is 2-trimethylsilyloxyethanamine .Chemical Reactions Analysis

This compound reacts with chloromethylalkoxysilanes to form cyclic substitution products, with the evolution of trimethylalkoxysilane . The reaction of bis(2-aminoethoxy)dimethylsilane with chloromethylalkoxysilanes is accompanied by partial splitting off of the substituted methyl group from silicon .Physical And Chemical Properties Analysis

The compound has a molecular weight of 133.26 g/mol . It has 1 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 3 rotatable bond count . The exact mass is 133.092290636 g/mol, and the monoisotopic mass is also 133.092290636 g/mol . The topological polar surface area is 35.2 Ų .Wissenschaftliche Forschungsanwendungen

Synthese von cyclischen Substitutionsprodukten

(2-Aminoethoxy)trimethylsilan: ist dafür bekannt, mit Chlormethylalkoxysilanen zu reagieren und so cyclische Substitutionsprodukte zu bilden. Diese Reaktion ist bedeutend bei der Synthese verschiedener organischer Siliziumverbindungen, die entscheidend für die Herstellung von Materialien mit wünschenswerter thermischer und chemischer Stabilität sind .

Anwendungen in der Halbleiterindustrie

Die Verbindung dient in der Halbleiterindustrie als Vorläufer für die Abscheidung von Dielektrika und Barriereschichten mittels Plasma-gestützter chemischer Gasphasenabscheidung (PE-CVD). Dieser Prozess ist entscheidend für die Herstellung von Halbleiterbauelementen, wobei die Qualität des Dielektrikums die Leistung des Bauelements erheblich beeinflussen kann .

Beschichtungstechnologien

2-TRIMETHYLSILANYLOXY-ETHYLAMIN: findet Anwendung in Beschichtungstechnologien, wie z.B. plasmagestützter Magnetronsputtern (PEMS), zur Abscheidung von TiSiCN-Hartbeschichtungen. Diese Beschichtungen sind unerlässlich, um die Verschleißfestigkeit und Haltbarkeit verschiedener industrieller Bauteile zu verbessern .

Chemische Gasphasenabscheidung (CVD)

Die Verbindung wird auch bei der Niederdruck-chemischen Gasphasenabscheidung (LP-CVD) eingesetzt, um Siliziumkarbid-Hartbeschichtungen bei relativ niedrigen Temperaturen abzuscheiden. Diese Anwendung ist besonders wichtig für die Herstellung von Beschichtungen, die hohen Temperaturen und rauen Umgebungen standhalten müssen .

Analytische Chemie

In der analytischen Chemie wird (2-Aminoethoxy)trimethylsilan in Techniken wie der Kernresonanzspektroskopie (NMR), der Hochleistungsflüssigkeitschromatographie (HPLC), der Flüssigchromatographie-Massenspektrometrie (LC-MS) und der Ultrahochleistungsflüssigkeitschromatographie (UPLC) eingesetzt. Diese Techniken sind grundlegend für die qualitative und quantitative Analyse von chemischen Substanzen .

Forschung und Entwicklung

Diese Verbindung ist für Forschungszwecke erhältlich, was auf ihre Verwendung in verschiedenen F&E-Aktivitäten hinweist, einschließlich der Entwicklung neuer Syntheseverfahren, der Materialforschung und der Untersuchung ihrer Eigenschaften und Reaktionen .

Safety and Hazards

Wirkmechanismus

Target of Action

(2-Aminoethoxy)trimethylsilane, also known as 2-TRIMETHYLSILANYLOXY-ETHYLAMINE, is a chemical compound that primarily interacts with chloromethylalkoxysilanes . The primary targets of this compound are chloromethylalkoxysilanes, which are a class of organosilicon compounds .

Mode of Action

The compound reacts with chloromethylalkoxysilanes to form cyclic substitution products, with the evolution of trimethylalkoxysilane . This reaction is accompanied by the partial splitting off of the substituted methyl group from silicon . The N-methyl-substituted derivatives thus obtained react with the chloromethylalkoxysilanes to form cyclic substitution products, methylated at the nitrogen atom .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reaction with chloromethylalkoxysilanes . This reaction leads to the formation of cyclic substitution products and the evolution of trimethylalkoxysilane . The downstream effects of this pathway are the formation of N-methyl-substituted derivatives that further react with chloromethylalkoxysilanes .

Pharmacokinetics

It is a common practice to introduce adme tests at the early stage of drug discovery to avoid failures during clinical trials due to poor adme properties .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of cyclic substitution products and the evolution of trimethylalkoxysilane . This leads to the creation of N-methyl-substituted derivatives that can further react with chloromethylalkoxysilanes .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of chemical reactions .

Biochemische Analyse

Biochemical Properties

(2-Aminoethoxy)trimethylsilane plays a significant role in biochemical reactions, particularly in the formation of cyclic substitution products. It reacts with chloromethylalkoxysilanes to form these products, with the evolution of trimethylalkoxysilane This compound interacts with various enzymes and proteins, facilitating the detachment of substituted methyl groups from silicon atoms

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by interacting with cellular components and affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to react with chloromethylalkoxysilanes, leading to the formation of cyclic substitution products . These interactions can impact various cellular processes, including the regulation of gene expression and the modulation of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It reacts with chloromethylalkoxysilanes to form cyclic substitution products, which involve the detachment of substituted methyl groups from silicon atoms . This reaction mechanism highlights the compound’s ability to facilitate the formation of stable cyclic structures, which can have significant implications for its use in synthetic chemistry and biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound reacts with chloromethylalkoxysilanes to form stable cyclic substitution products . These products can have long-term effects on cellular processes, including gene expression and metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to form cyclic substitution products with chloromethylalkoxysilanes highlights its role in synthetic chemistry and metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Eigenschaften

IUPAC Name |

2-trimethylsilyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NOSi/c1-8(2,3)7-5-4-6/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSLIYHUUYSCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206764 | |

| Record name | Ethanamine, 2-((trimethylsilyl)oxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5804-92-2 | |

| Record name | 2-[(Trimethylsilyl)oxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2-(trimethylsiloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-((trimethylsilyl)oxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-](/img/structure/B1595964.png)

![1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1595974.png)

![4-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595979.png)

![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)